Cas no 2059988-48-4 (tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate)

Tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its piperidine core, functionalized with both ethyl(methyl)amino and tert-butoxycarbonyl (Boc) groups, provides a sterically protected amine for selective derivatization. The Boc group enhances solubility and stability, facilitating purification and handling, while the ethyl(methyl)amino substituent offers a reactive site for further modifications. This compound is commonly employed in the synthesis of bioactive molecules, including CNS-targeting drugs, due to its structural flexibility and compatibility with diverse reaction conditions. Its well-defined stereochemistry and high purity make it a reliable building block for complex molecular architectures.
tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate structure
2059988-48-4 structure
Product name:tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate
CAS No:2059988-48-4
MF:C13H26N2O2
Molecular Weight:242.357743740082
MDL:MFCD30501149
CID:5183068
PubChem ID:137703737

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Piperidinecarboxylic acid, 5-(ethylmethylamino)-, 1,1-dimethylethyl ester
    • tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate
    • MDL: MFCD30501149
    • インチ: 1S/C13H26N2O2/c1-6-15(5)11-7-10(8-14-9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3
    • InChIKey: SYKGRDVEIMSTNI-UHFFFAOYSA-N
    • SMILES: N1CC(N(CC)C)CC(C(OC(C)(C)C)=O)C1

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-340661-0.5g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
0.5g
$1426.0 2025-03-18
Enamine
EN300-340661-10.0g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
10.0g
$6390.0 2025-03-18
Enamine
EN300-340661-0.05g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
0.05g
$1247.0 2025-03-18
Enamine
EN300-340661-2.5g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
2.5g
$2912.0 2025-03-18
Enamine
EN300-340661-0.1g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
0.1g
$1307.0 2025-03-18
Enamine
EN300-340661-0.25g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
0.25g
$1366.0 2025-03-18
Enamine
EN300-340661-5g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4
5g
$4309.0 2023-09-03
Enamine
EN300-340661-5.0g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95.0%
5.0g
$4309.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01097963-1g
tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4 95%
1g
¥7343.0 2023-03-11
Enamine
EN300-340661-1g
tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
2059988-48-4
1g
$1485.0 2023-09-03

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate 関連文献

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylateに関する追加情報

Introduction to Tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate (CAS No. 2059988-48-4)

Tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate is a specialized organic compound with the molecular formula C₁₁H₁₈N₂O₂, characterized by its unique structural and functional properties. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their significance in pharmaceutical and agrochemical applications. The presence of both tert-butyl and 5-ethyl(methyl)amino substituents in its structure imparts distinct chemical reactivity and potential biological activity, making it a subject of considerable interest in modern chemical research.

The CAS number 2059988-48-4 provides a unique identifier for this compound, facilitating its recognition in scientific literature, databases, and regulatory frameworks. Its synthesis involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. The tert-butyl group, a branched alkyl group, enhances the compound's lipophilicity, which can be advantageous in drug delivery systems targeting specific biological membranes. On the other hand, the 5-ethyl(methyl)amino moiety introduces basicity and potential hydrogen bonding capabilities, which are critical for interactions with biological targets.

In recent years, there has been growing interest in piperidine derivatives due to their role as key intermediates in the synthesis of bioactive molecules. Specifically, compounds with structural motifs similar to tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate have been explored for their potential applications in central nervous system (CNS) drug development. Piperidine-based scaffolds are frequently found in small-molecule drugs due to their ability to modulate neurotransmitter receptors and ion channels effectively.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the 3-carboxylate position can introduce polar functionalities that improve water solubility, while alterations at the nitrogen atoms can fine-tune binding affinity to biological targets. These modifications align with current trends in drug discovery, where structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.

Recent advancements in computational chemistry have further accelerated the exploration of tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate and its derivatives. Molecular modeling techniques allow researchers to predict binding interactions with proteins and enzymes with high accuracy, thereby reducing the time and cost associated with experimental screening. This approach has been particularly valuable in identifying potential therapeutic candidates for neurological disorders such as Alzheimer's disease and Parkinson's disease, where piperidine derivatives have shown promise.

The compound's potential extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Piperidine derivatives can serve as precursors for herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. The tert-butyl group, for example, can enhance stability against environmental degradation, while the nitrogen-rich core provides bioactivity against target organisms. Such properties make this class of compounds attractive for developing next-generation crop protection agents.

In terms of synthetic methodologies, tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate can be synthesized through various routes, including reductive amination, nucleophilic substitution, and cyclization reactions. The choice of synthetic path often depends on factors such as yield optimization, scalability, and cost-effectiveness. Recent studies have highlighted novel catalytic systems that improve reaction efficiency while minimizing byproduct formation. These innovations are essential for ensuring sustainable production practices in industrial settings.

The safety profile of tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate is another critical consideration in its application landscape. While preliminary studies suggest moderate toxicity at high concentrations, further research is needed to fully understand its pharmacokinetic behavior and potential side effects. Regulatory agencies require comprehensive toxicological assessments before approving new chemical entities for therapeutic use. Therefore, ongoing studies focus on evaluating acute and chronic exposure risks to ensure safe handling and application.

Future directions in research may explore the use of tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate as a chiral building block for enantioselective synthesis. Chirality plays a pivotal role in drug efficacy and safety; hence, developing methods to produce enantiomerically pure forms is a major goal in medicinal chemistry. Advances in asymmetric catalysis could enable the efficient production of enantiomerically enriched derivatives with improved therapeutic profiles.

In conclusion,Tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate (CAS No. 2059988-48-4) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable scaffold for developing bioactive molecules targeting neurological disorders among other conditions. Ongoing research efforts continue to uncover new synthetic strategies and pharmacological potentials, reinforcing its significance as a key intermediate in modern chemical science.

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